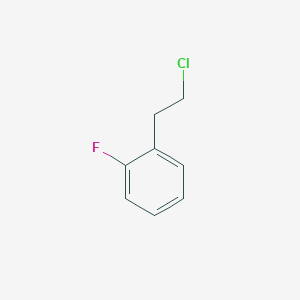

1-(2-Chloroethyl)-2-fluorobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRUIIRRJELIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626629 | |

| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119779-12-3 | |

| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 2 Chloroethyl 2 Fluorobenzene

Established Synthetic Routes to 1-(2-Chloroethyl)-2-fluorobenzene and its Analogs

The classical approaches to synthesizing this compound and its structural relatives often rely on multi-step sequences starting from readily available precursors. These methods involve functional group transformations and the strategic introduction of the desired substituents onto the benzene (B151609) ring.

Synthesis from 2-Fluorobenzaldehyde (B47322) via Nucleophilic Organometallic Reagents

A viable and frequently employed strategy for the synthesis of 2-substituted phenylethanol derivatives commences with the corresponding benzaldehyde. In the context of this compound, the synthesis can be initiated from 2-fluorobenzaldehyde. This commercially available starting material is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.gov

The core of this approach involves the nucleophilic addition of a two-carbon unit to the carbonyl group of 2-fluorobenzaldehyde. Organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) or organolithium compounds, are well-suited for this transformation. nih.govthermofisher.com The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which upon aqueous workup, yields the corresponding 1-(2-fluorophenyl)ethanol.

While the primary addition product is a secondary alcohol, subsequent transformation to the desired chloroethyl group is necessary. This can be achieved through various chlorination methods. A common approach for converting alcohols to alkyl chlorides is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrachloride. This method is known for its mild conditions and good yields.

A plausible synthetic sequence is outlined below:

Nucleophilic Addition: Reaction of 2-fluorobenzaldehyde with a suitable two-carbon organometallic reagent, such as ethylmagnesium bromide, to form 1-(2-fluorophenyl)ethanol.

Reduction: The resulting ketone would then be reduced to the corresponding alcohol, 2-(2-fluorophenyl)ethanol, using a reducing agent like sodium borohydride.

Chlorination: The final step involves the chlorination of the alcohol, for instance, using thionyl chloride or the aforementioned Appel reaction conditions, to yield this compound.

Derivatization Strategies for Related Fluoro- and Chloro-substituted Benzenes

The synthesis of substituted benzenes is heavily influenced by the directing effects of the substituents already present on the ring. chemicalbook.comchemicalbook.com Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. chemicalbook.com This means that in a fluorobenzene (B45895) ring, incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. Conversely, an ethyl group is an ortho-, para-directing activator.

These directing effects must be carefully considered when designing a synthesis. For instance, if one were to start with fluorobenzene and attempt a Friedel-Crafts alkylation to introduce the ethyl group, a mixture of ortho- and para-isomers would be expected. Subsequent chlorination of the ethyl group would then lead to the desired product among other isomers.

Strategies to overcome unfavorable directing effects, sometimes referred to as "polarity reversal," can be employed. chemimpex.com For example, a group can be introduced that directs in the desired fashion and is later converted to the target functional group.

Specific Preparations of (2-Chloroethyl)benzene (B74947) Derivatives

The synthesis of (2-chloroethyl)benzene derivatives often starts from the corresponding phenylethanol. A well-documented method for the chlorination of 2-phenylethanol (B73330) analogs involves the use of triphenylphosphine and carbon tetrachloride. acs.org For example, the synthesis of 1-(2-chloroethyl)-3-fluorobenzene has been reported with a 68% yield by treating 2-(3-fluorophenyl)ethanol (B1296792) with triphenylphosphine in carbon tetrachloride at 90°C for one hour under an inert atmosphere. acs.org A similar procedure is used for the 4-fluoro isomer. acs.org

This established procedure provides a strong basis for the synthesis of this compound from its corresponding alcohol, 2-(2-fluorophenyl)ethanol, which is a commercially available compound. thermofisher.comnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 2-(3-Fluorophenyl)ethanol | Triphenylphosphine, Carbon Tetrachloride | 1-(2-Chloroethyl)-3-fluorobenzene | 68% | acs.org |

| 2-Phenylethanol | Thionyl Chloride | (2-Chloroethyl)benzene | - | wisc.edu |

Novel Synthetic Approaches and Innovations

In recent years, transition metal-catalyzed reactions have revolutionized the field of organic synthesis, offering more efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Haloethyl Benzenes

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simpler precursors. yale.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex, most commonly palladium or nickel.

A particularly innovative approach is the nickel-catalyzed cross-electrophile coupling, which directly couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. yale.edu This method avoids the pre-formation of often sensitive organometallic reagents.

The mechanism of these reactions is complex and can involve nickel species in various oxidation states, including Ni(I), Ni(II), and Ni(III). The selectivity in coupling two different electrophiles is a key challenge and is often controlled by the choice of ligand, reductant, and reaction conditions.

Recent advancements have demonstrated the successful cross-coupling of aryl chlorides with primary alkyl chlorides, a challenging transformation due to the lower reactivity of the C-Cl bond. nih.gov These methods often employ specific ligands and additives to achieve high selectivity. For instance, the use of pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN) ligated nickel catalysts in the presence of lithium chloride and a bromide or iodide co-catalyst has been shown to be effective. nih.gov

While a specific example for the synthesis of this compound using this method has not been reported, the general principles suggest its potential applicability. For example, a cross-coupling reaction between 1-bromo-2-fluorobenzene (B92463) and a suitable chloroethylating agent could be envisioned.

| Catalyst System | Reactant 1 | Reactant 2 | Key Features | Reference |

| NiBr2(dme)/PyBCamCN | Aryl Chloride | Primary Alkyl Chloride | Employs LiCl and bromide/iodide co-catalyst for selective coupling of less reactive chlorides. | nih.gov |

| Ni/Co dual catalyst | Aryl Halide | Alkyl Halide | Uses a dual catalytic system to selectively activate each electrophile. |

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound, particularly where a chiral center is introduced, necessitates the use of stereoselective and enantioselective methodologies. While literature detailing the enantioselective synthesis for this exact molecule is sparse, the principles can be extrapolated from established methods for creating chiral centers in structurally similar fluorinated and halogenated compounds.

A key challenge in synthesizing chiral analogues of this compound lies in the controlled introduction of a stereocenter, for instance, at the benzylic position (the carbon adjacent to the aromatic ring). Asymmetric hydrogenation represents a powerful tool for achieving this. rsc.orgrsc.org For a precursor molecule containing a double bond, such as a vinylidene group, catalytic hydrogenation using a chiral catalyst system (e.g., rhodium or ruthenium complexes with chiral ligands) could produce one enantiomer in excess. rsc.orgrsc.org The development of rhodium-catalyzed reactions, for example, has led to high enantioselectivity in the synthesis of various fluorinated compounds. organic-chemistry.org

Another viable approach involves the use of chiral Brønsted acids to catalyze reactions that proceed through a benzylic carbocation intermediate. nih.gov Such a method could potentially control the facial attack of a nucleophile or the stereochemical outcome of an isomerization, leading to an enantiomerically enriched product. nih.gov The synthesis of complex fluorinated molecules has also been achieved through diastereoselective electrophilic fluorination, where an existing chiral center directs the approach of the fluorine source, establishing a new stereocenter with high diastereomeric ratio. nih.gov This strategy, while requiring a multi-step process to build the precursor, offers precise control over the stereochemistry. nih.gov

Table 1: Potential Strategies for Enantioselective Synthesis

| Methodology | Precursor Type | Catalyst/Reagent | Key Principle |

| Asymmetric Hydrogenation | Unsaturated analogue (e.g., containing a vinyl group) | Chiral Rhodium or Ruthenium complexes (e.g., with f-spiroPhos) | The chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other during the reduction of the double bond. rsc.org |

| Chiral Brønsted Acid Catalysis | Precursor that can form a benzylic carbocation | N-triflyl phosphoramide (B1221513) or similar chiral acid | The chiral acid protonates the substrate, leading to a chiral ion pair intermediate that directs the subsequent reaction pathway enantioselectively. nih.gov |

| Diastereoselective Electrophilic Fluorination | Substrate with an existing chiral auxiliary or directing group | Electrophilic fluorine source (e.g., Selectfluor) | An existing stereocenter on the molecule sterically hinders one face, forcing the electrophile to attack from the less hindered face. nih.gov |

| Rhodium-Catalyzed Cyclopropanation | Alkene and a diazo compound | Chiral dirhodium complexes | While for a different transformation, this highlights the use of chiral rhodium catalysts to achieve high enantioselectivity (88-98% ee) in reactions involving fluorinated precursors. organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Applying these principles to the synthesis of this compound involves modifying traditional synthetic routes to be more environmentally benign.

Key areas for green improvements include the choice of solvents, reagents, and catalysts. Many organic reactions are performed in volatile organic solvents, which pose environmental and health risks. A greener alternative is the use of water as a reaction medium, which can sometimes be facilitated by phase-transfer catalysts (PTCs) or ultrasonic irradiation to overcome solubility issues. uniroma1.it The development of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, is another cornerstone of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and often produces water as the only by-product. rsc.org

In the context of halogenation, traditional methods may use toxic reagents. Green approaches would favor the use of safer halogenating agents or catalytic systems that minimize waste. For instance, research has focused on developing methods that avoid per- and polyfluoroalkyl substances (PFAS) in the synthesis of fluorinated compounds. chemistryworld.com Similarly, novel methods for synthesizing sulfonyl fluorides have been developed using less toxic and easier-to-handle reagents, generating only non-toxic salts as by-products. sciencedaily.comeurekalert.org These innovations in handling fluorine and other halogens point toward potential greener pathways for synthesizing halogenated aromatic compounds. The ideal green synthesis would be a one-pot process, using a non-toxic catalyst in an aqueous medium, with high atom economy and minimal waste generation. rsc.org

Mechanistic Investigations of Formation and Transformation

Understanding the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Radical Chlorination Mechanisms in Benzylic Systems

The introduction of a chlorine atom onto the ethyl side chain of a precursor like 2-ethylfluorobenzene would likely proceed via a free-radical halogenation mechanism. numberanalytics.comwikipedia.org This type of reaction is characteristic for alkyl-substituted aromatic compounds and is typically initiated by UV light or heat. wikipedia.orgjove.com The mechanism occurs in three distinct stages: initiation, propagation, and termination. ucalgary.cayoutube.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an energy input, usually from UV light or heat. ucalgary.cayoutube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position (the carbon atom directly attached to the aromatic ring) of the alkyl side chain. numberanalytics.comucalgary.ca This step is highly regioselective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. jove.comlibretexts.org The newly formed benzylic radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction. ucalgary.ca

Termination: The reaction chain is concluded when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, or a benzylic radical combining with a chlorine radical. ucalgary.ca

The high selectivity for the benzylic position is a key feature of this reaction, as benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the radical intermediate. jove.comlibretexts.org

Table 2: Representative Bond Dissociation Energies (BDE)

| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Radical Chlorination |

| Primary Alkane (R-CH₂-H) | ~101 | Higher energy required to break. |

| Secondary Alkane (R₂CH-H) | ~98.5 | Easier to break than primary C-H. |

| Tertiary Alkane (R₃C-H) | ~96.5 | Easier to break than secondary C-H. |

| Benzylic (C₆H₅CH₂-H) | ~88 | Significantly weaker, making it the most reactive site for hydrogen abstraction by a halogen radical. libretexts.org |

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group in this compound is susceptible to nucleophilic substitution, where the chlorine atom acts as a leaving group and is replaced by a nucleophile. ucalgary.ca Benzylic halides are known to be particularly reactive in such substitutions, even with weak nucleophiles. ucalgary.ca The reaction can proceed through different mechanisms, primarily SN1 or SN2, depending on the nucleophile, solvent, and substrate structure.

In an SN2 (bimolecular nucleophilic substitution) mechanism, the nucleophile attacks the carbon atom bonded to the chlorine in a single, concerted step, leading to an inversion of stereochemistry if the carbon is a chiral center. For an SN1 (unimolecular nucleophilic substitution) mechanism, the reaction proceeds in two steps: first, the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. The benzylic position readily stabilizes a positive charge, making the formation of a benzylic carbocation relatively favorable.

Table 3: Examples of Nucleophilic Substitution on the Chloroethyl Group

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Amine (-NH₂, -NHR, -NR₂) |

| Thiolate | Sodium Hydrosulfide (NaSH) | Thiol (-SH) |

Friedel-Crafts Alkylation and Benzylation Pathways for Aryl Halides

The formation of the carbon skeleton of this compound can be achieved via a Friedel-Crafts alkylation reaction. byjus.com This classic method of electrophilic aromatic substitution allows for the attachment of an alkyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com In a potential synthesis, fluorobenzene would be treated with an alkylating agent like 1,2-dichloroethane (B1671644) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comlibretexts.org

The mechanism involves several steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide (e.g., 1,2-dichloroethane) to generate a highly electrophilic species. byjus.comyoutube.com This can be a discrete carbocation or a polarized complex between the alkyl halide and the Lewis acid. mt.com

Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophile. chemguide.co.uk This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.comyoutube.com

The fluorine atom on the benzene ring influences this reaction. As a halogen, fluorine is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to benzene. libretexts.org However, it is also an ortho, para-directing group, meaning the incoming chloroethyl group would be directed to the positions ortho (adjacent) or para (opposite) to the fluorine atom. Therefore, the reaction would yield a mixture of this compound (ortho product) and 1-(2-chloroethyl)-4-fluorobenzene (B1582442) (para product). sigmaaldrich.com A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group activates the ring, making it more susceptible to further substitution than the starting material. libretexts.orgyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(2-Chloroethyl)-2-fluorobenzene

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional experiments, provides unambiguous assignment of all proton and carbon signals and confirms the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is anticipated to display signals in both the aromatic and aliphatic regions. The aromatic region (typically δ 6.9-7.4 ppm) will feature a complex multiplet system corresponding to the four protons on the substituted benzene ring. The ortho-fluoro substituent induces significant changes in the chemical shifts of adjacent protons and introduces characteristic proton-fluorine (H-F) coupling constants. The aromatic protons are distinct due to their unique positions relative to the two different substituents.

The ethyl side chain is expected to produce two signals, each integrating to two protons. These signals will appear as triplets due to coupling with each other (a typical ³JHH value is around 7 Hz). The methylene (B1212753) group attached to the benzene ring (Ar-CH₂-) would likely resonate around δ 2.9-3.1 ppm, while the methylene group bonded to the chlorine atom (-CH₂-Cl) would be further downfield, around δ 3.6-3.8 ppm, due to the deshielding effect of the electronegative chlorine atom.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H's | 6.9 - 7.4 | m | - |

| Ar-CH ₂-CH₂-Cl | 2.9 - 3.1 | t | ³JHH ≈ 7 |

| Ar-CH₂-CH ₂-Cl | 3.6 - 3.8 | t | ³JHH ≈ 7 |

Note: 'm' denotes multiplet, 't' denotes triplet. The aromatic region will be complex due to overlapping signals and H-F couplings.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl side chain. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, and its chemical shift will be significantly affected, appearing around δ 160 ppm. sfu.ca The other aromatic carbons will also show smaller C-F couplings over two, three, and four bonds.

The carbon attached to the chloroethyl group will be downfield due to the substituent effect. The two aliphatic carbons will have distinct chemical shifts, with the carbon bearing the chlorine atom (-CH₂Cl) being more deshielded (around δ 40-45 ppm) than the carbon attached to the aromatic ring (Ar-CH₂) (around δ 30-35 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C -F | ~160 | ¹J ≈ 245 |

| C -CH₂CH₂Cl | ~130 | ²J ≈ 20-25 |

| Aromatic CH | 115 - 130 | ²⁻⁴J ≈ 2-20 |

| Ar-CH₂-C H₂-Cl | ~42 | - |

| Ar-C H₂-CH₂-Cl | ~33 | - |

Note: The exact chemical shifts and coupling constants for the aromatic carbons require detailed analysis of substituent effects.

¹⁹F NMR for Fluorine Environment Characterization

Given that 100% of natural fluorine consists of the NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique. azom.com For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment. For fluorobenzene (B45895), the chemical shift is approximately -113 ppm (relative to CFCl₃). colorado.edu The presence of the ortho-chloroethyl group will likely cause a slight shift from this value. This resonance will appear as a complex multiplet due to couplings to the neighboring aromatic protons (ortho, meta, and para H-F couplings). azom.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the definitive structural assignment of complex molecules like this compound. uvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. youtube.com It would show a cross-peak between the two methylene groups of the ethyl chain, confirming their connectivity. It would also help to trace the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch It would definitively link the proton signals of the ethyl chain and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show a correlation from the protons of the Ar-CH₂ group to the aromatic carbon C-1 (the attachment point) and other nearby aromatic carbons, confirming the placement of the chloroethyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. It can provide information about the preferred conformation of the chloroethyl side chain relative to the aromatic ring.

Vibrational Spectroscopy (FTIR, FT-Raman) and Conformational Studies

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups. By comparing with the spectra of related molecules like fluorobenzene and substituted phenethyl chlorides, the major vibrational modes can be assigned. niscpr.res.inirphouse.comnist.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the -CH₂- groups will be observed in the 3000-2850 cm⁻¹ range. asianpubs.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. niscpr.res.in

C-F Stretching: The C-F stretching vibration is a strong absorption in the IR spectrum and is typically found in the 1300-1000 cm⁻¹ range. niscpr.res.in

C-Cl Stretching: The C-Cl stretching vibration usually appears as a strong to medium band in the 800-600 cm⁻¹ region. Its exact position can be influenced by the conformation of the ethyl chain.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene ring, appearing in the 900-675 cm⁻¹ region, are diagnostic of the substitution pattern.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Potential Energy Distribution Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a specific vibrational frequency, PED analysis offers a quantitative description of the nature of the vibration. nih.govresearchgate.net

For this compound, a PED analysis, typically performed using software like VEDA (Vibrational Energy Distribution Analysis), would elucidate the coupling between different vibrational modes. nih.gov For instance, vibrations in the aromatic ring are often coupled, and PED can distinguish the percentage contribution of C-C stretching, C-H in-plane bending, and other ring deformations to each observed band.

Key vibrational modes for this molecule would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov

CH₂ Stretching: The methylene groups of the chloroethyl chain would exhibit symmetric and asymmetric stretching modes, usually between 2950 and 2850 cm⁻¹.

C-F Stretching: A strong absorption band characteristic of the C-F stretch is expected, typically in the 1250-1020 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration of the chloroethyl group is anticipated in the 800-600 cm⁻¹ region. Its exact position would be sensitive to the conformation (gauche vs. anti) of the ethyl chain.

Ring Vibrations: The benzene ring will have characteristic skeletal vibrations, and their frequencies will be influenced by the fluoro and chloroethyl substituents.

A representative PED analysis would quantify these assignments, as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Potential Energy Distribution for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |

| 3085 | ν(C-H) aromatic | ν(C-H) (95%) |

| 2960 | νas(CH₂) | νas(CH₂) (88%), δ(HCH) (10%) |

| 2870 | νs(CH₂) | νs(CH₂) (85%), β(CCH) (12%) |

| 1590 | ν(C=C) aromatic | ν(C=C) (80%), δ(CCH) (15%) |

| 1230 | ν(C-F) | ν(C-F) (75%), ν(C-C) (15%), δ(CCH) (10%) |

| 750 | ν(C-Cl) | ν(C-Cl) (65%), τ(CCCl) (20%), δ(CCC) (15%) |

| 550 | Ring deformation | Ring torsion (50%), δ(CCF) (30%), δ(CCC) (20%) |

Note: This table is illustrative and based on typical values for similar functional groups. ν = stretching, δ = bending, τ = torsion.

Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. In MS, a molecule is ionized, typically by electron impact (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₈ClF), the molecular weight is approximately 158.60 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region would display two peaks: one for the molecule containing ³⁵Cl at m/z 158 and a smaller peak for the molecule with ³⁷Cl at m/z 160, with a relative intensity ratio of approximately 3:1. dtic.mil

The fragmentation pattern provides structural information. Key fragmentation pathways for this compound would likely include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion [M - Cl]⁺ at m/z 123.

Benzylic Cleavage: Fission of the bond between the two ethyl carbons is highly probable, leading to the formation of a stable fluorobenzyl cation [C₇H₆F]⁺ at m/z 109. This is often a dominant peak.

Loss of the Chloroethyl Group: Cleavage of the bond between the ring and the ethyl side-chain can lead to a fluorophenyl radical and a [C₂H₄Cl]⁺ ion at m/z 63.

Formation of Fluorotropylium Ion: Rearrangement of the fluorobenzyl cation can form the highly stable fluorotropylium ion, also at m/z 109.

Interactive Data Table: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 160 | [M+2]⁺˙ | C₈H₈³⁷ClF | Isotopic peak for the molecular ion |

| 158 | [M]⁺˙ | C₈H₈³⁵ClF | Molecular Ion |

| 123 | [M - Cl]⁺ | C₈H₈F⁺ | Loss of chlorine radical |

| 109 | [M - C₂H₄Cl]⁺ | C₆H₄F⁺ | Loss of chloroethyl radical (less likely) |

| 109 | [C₇H₆F]⁺ | C₇H₆F⁺ | Benzylic cleavage leading to fluorotropylium ion |

| 96 | [C₆H₅F]⁺˙ | C₆H₅F⁺˙ | Fluorobenzene cation radical from rearrangement |

| 63 | [C₂H₄Cl]⁺ | C₂H₄Cl⁺ | Chloroethyl cation |

Note: The relative abundances of these fragments would depend on the ionization energy.

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable crystal were obtained, X-ray diffraction analysis would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the benzene ring and the chloroethyl side chain.

Torsional Angles: Defining the conformation of the chloroethyl group relative to the phenyl ring (e.g., the C(ring)-C-C-Cl dihedral angle).

Molecular Conformation: Establishing whether the molecule adopts a specific gauche or anti conformation in the solid state.

Unit Cell Parameters: Defining the dimensions of the repeating unit in the crystal lattice.

This data is the foundation for understanding intermolecular interactions and crystal packing. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. crystalexplorer.netmdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. najah.edu

For this compound, a Hirshfeld analysis would reveal the nature and extent of non-covalent interactions governing the crystal structure. Given the atoms present (F, Cl, H, C), the most significant interactions would likely be:

H···H Contacts: Typically comprising the largest portion of the surface area, representing van der Waals forces. nih.gov

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor.

C-H···Cl Interactions: Weak hydrogen bonds with the chlorine atom acting as an acceptor.

π···π Stacking: Interactions between the aromatic rings of adjacent molecules, which could be offset or parallel-displaced.

Cl···F or Cl···Cl Contacts: Halogen-halogen interactions may also contribute to the packing. researchgate.net

The analysis generates a 2D "fingerprint plot" that quantifies the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Interactive Data Table: Hypothetical Hirshfeld Surface Interaction Contributions

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | 45% |

| C···H / H···C | 20% |

| Cl···H / H···Cl | 15% |

| F···H / H···F | 12% |

| C···C (π-stacking) | 5% |

| Other (Cl···F, etc.) | 3% |

Note: This is a hypothetical distribution based on analyses of similar halogenated aromatic compounds. nih.govresearchgate.net

Crystal Packing and Supramolecular Assembly

The way individual molecules of this compound arrange themselves in a crystal is known as crystal packing. This arrangement is a direct consequence of the intermolecular forces identified by Hirshfeld surface analysis. nih.gov The collective arrangement forms a supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. For 1-(2-Chloroethyl)-2-fluorobenzene, DFT calculations provide fundamental information about its geometry, molecular orbitals, and charge distribution.

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. Using DFT methods, the equilibrium geometry of this compound can be precisely calculated. This process reveals key structural parameters. The electronic structure of a molecule, characterized by a high density of states, can be sensitive to subtle geometric changes. uoa.gr DFT calculations provide a detailed map of the electron distribution and the energies of the molecular orbitals. researchgate.net

Table 1: Key Structural Parameters from Geometry Optimization

| Parameter | Description |

|---|---|

| C-C Bond Lengths (Ring) | Distances between adjacent carbon atoms in the benzene (B151609) ring. |

| C-H Bond Lengths | Distances between carbon atoms and attached hydrogen atoms. |

| C-F Bond Length | The length of the covalent bond between the carbon and fluorine atoms. |

| C-C Bond Length (Ethyl) | Distances between carbon atoms in the chloroethyl side chain. |

| C-Cl Bond Length | The length of the covalent bond between the carbon and chlorine atoms. |

| Bond Angles | Angles formed by three connected atoms, defining the molecule's shape. |

Note: Specific values are determined through computational software packages.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. libretexts.orgyoutube.com Conversely, the LUMO acts as an electron acceptor, and its energy indicates the molecule's electrophilicity. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. From these orbital energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a higher tendency to react. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. researchgate.netwolfram.com

Red Regions : Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. researchgate.net For this compound, such regions would be expected around the fluorine and chlorine atoms.

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient. These sites are preferred for nucleophilic attack. researchgate.net In this molecule, the hydrogen atoms of the benzene ring and the ethyl group would likely show positive potential.

Green/Yellow Regions : Indicate areas of near-zero or intermediate potential. researchgate.net

The MEP map provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps explain the regioselectivity of its reactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding, electron delocalization, and hyperconjugative interactions within the molecule. wikipedia.orgrsc.org

NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). wikipedia.org The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, key interactions would include:

Delocalization of electron density from the lone pairs of the fluorine and chlorine atoms into the antibonding π* orbitals of the benzene ring.

Hyperconjugative interactions involving the σ bonds of the chloroethyl group and the ring.

These interactions stabilize the molecule and influence its electronic properties and reactivity. NBO also provides details on the hybridization of atomic orbitals, giving a more complete picture of the molecule's bonding structure. uni-muenchen.de

Table 3: Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (F) | π* (C-C) | Computationally Determined | Lone Pair Delocalization |

| LP (Cl) | σ* (C-C) | Computationally Determined | Hyperconjugation |

| σ (C-H) | σ* (C-C) | Computationally Determined | Hyperconjugation |

Note: LP denotes a lone pair, σ a bonding orbital, and σ or π* an antibonding orbital. E(2) quantifies the stabilization energy from the donor-acceptor interaction.*

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using force fields to describe the forces between atoms. nih.gov

For this compound, MD simulations can provide insights into:

Conformational Dynamics : The chloroethyl side chain can rotate and flex. MD simulations can explore the different possible conformations and the energy barriers between them.

Solvent Interactions : By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around it and influence its conformation and reactivity.

Intermolecular Interactions : In simulations with multiple molecules, MD can model how they interact, aggregate, and orient themselves relative to each other.

These simulations are valuable for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its properties in solution or in materials. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Energy Landscapes

Quantum chemical methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, these studies can identify the lowest energy path from reactants to products. mdpi.com

For this compound, theoretical studies can elucidate the mechanisms of its key reactions:

Nucleophilic Substitution : The chloroethyl group is susceptible to nucleophilic substitution. Quantum chemical calculations can model the reaction pathway (e.g., SN1 or SN2), identify the transition state structure, and calculate the activation energy, which determines the reaction rate.

Electrophilic Aromatic Substitution : The fluorobenzene (B45895) ring can undergo electrophilic substitution. DFT calculations can predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the existing substituents). This is achieved by comparing the activation energies for attack at different positions. The fluorine's electron-withdrawing inductive effect and the steric hindrance from the chloroethyl group are key factors influencing the outcome.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy landscape for a given reaction can be constructed, providing a comprehensive understanding of its feasibility and kinetics. mdpi.com

Reactivity and Derivatization of 1 2 Chloroethyl 2 Fluorobenzene

Reactions Involving the Chloroethyl Moiety

The 1-(2-chloroethyl) group is an alkyl halide, characterized by an electrophilic carbon atom bonded to chlorine, making it susceptible to a variety of reactions, most notably nucleophilic substitution and elimination.

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols, Oxygen Nucleophiles)

The primary reaction pathway for the chloroethyl group is the SN2 nucleophilic displacement of the chloride ion. The carbon atom adjacent to the chlorine is electrophilic and readily attacked by a wide range of nucleophiles. This reaction is fundamental to the use of 1-(2-chloroethyl)-2-fluorobenzene as a building block, allowing for the introduction of the 2-fluorophenethyl moiety into various molecular scaffolds.

Common nucleophiles that react with the chloroethyl group include:

Amines: Primary and secondary amines, including those within heterocyclic structures like piperazine (B1678402), readily displace the chloride to form new carbon-nitrogen bonds. masterorganicchemistry.combeilstein-journals.org

Thiols: Thiolates are excellent nucleophiles and react efficiently to form thioethers. nih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers. For example, 1-(2-chloroethyl)imidazolidin-2-one (B120422), a related structure, reacts with the oxygen nucleophile of salicylaldehyde. researchgate.net

The general scheme for this reaction is the foundation for creating a multitude of derivatives.

A significant application of the nucleophilic displacement reaction is the synthesis of complex nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry. youtube.com

Imidazolidinone Derivatives: The chloroethyl group can be used to alkylate existing nitrogen heterocycles. In a related synthesis, 1-(2-chloroethyl)imidazolidin-2-one is prepared from 1-(2-hydroxyethyl)imidazolidin-2-one and subsequently used as an alkylating agent. researchgate.net The formation of the imidazolidinone ring itself often involves the cyclization of appropriate precursors, such as N-allylureas or reactions involving carbonyldiimidazole (CDI). libretexts.orgnih.gov

Piperazines: this compound is a precursor for synthesizing substituted piperazines. The reaction of piperazine with an analogous compound, benzyl (B1604629) chloride, is a well-established method for producing 1-benzylpiperazine. beilstein-journals.org Similarly, reacting 1-(chloromethyl)-2-fluorobenzene with piperazine yields 1-(2-fluorobenzyl)piperazine. masterorganicchemistry.com This highlights the utility of the haloalkyl group in attaching the fluorinated aryl moiety to the piperazine core. osti.gov Treatment of 1-amino-8-fluoronaphthalene with bis(2-chloroethyl)amine (B1207034) is another route to a piperazine-containing structure. masterorganicchemistry.com

Benzimidazoles: Benzimidazole synthesis can be achieved through the condensation of o-phenylenediamines with various functional groups. stackexchange.comresearchgate.net The chloroethyl group of this compound can serve as an electrophile for one of the amino groups of an o-phenylenediamine (B120857) derivative. Subsequent intramolecular cyclization would lead to the formation of an N-substituted benzimidazole. Syntheses of related benzimidazoles often involve the reaction of a nucleophilic amine with an electrophilic chloromethyl-benzimidazole derivative. nih.gov

Table 1: Examples of Nucleophilic Displacement Reactions for Heterocycle Formation This table is based on analogous and related reactions to illustrate the synthetic potential.

| Starting Material Analog | Nucleophile | Product Class | Reference |

|---|---|---|---|

| 1-(Chloromethyl)-2-fluorobenzene | Piperazine | Piperazine Derivative | masterorganicchemistry.com |

| Benzyl Chloride | Piperazine | Piperazine Derivative | beilstein-journals.org |

| 2-Chloromethyl-1H-benzimidazole | Aromatic Amines | Benzimidazole Derivative | nih.gov |

| 1-(2-Chloroethyl)imidazolidin-2-one | Salicylaldehyde | Ether-linked Imidazolidinone | researchgate.net |

| 1-(2-Chloroethyl)piperazine derivative | Thiols | Thioether-linked Piperazine | nih.gov |

The chloroethyl group can participate in intramolecular cyclization reactions to form new ring systems. If a nucleophilic group is present elsewhere in the molecule, it can displace the chloride to form a cyclic product. For example, derivatives of this compound containing a suitably positioned amine, thiol, or alcohol function can undergo intramolecular SN2 reactions.

While direct examples starting from this compound are specific to proprietary syntheses, the principle is well-established. For instance, intramolecular cyclizations are used to form imidazolidin-2-ones from urea (B33335) derivatives. Chiral Brønsted acids have been shown to catalyze enantioselective intramolecular anti-SN2′ cyclization reactions, demonstrating a sophisticated method for building stereocenters during ring formation. Cascade reactions, such as an intramolecular Prins reaction followed by a Friedel–Crafts alkylation, illustrate how a side chain can be manipulated to cyclize onto an aromatic ring, a pathway conceivable for derivatives of this compound. youtube.com

Elimination Reactions

When treated with a non-nucleophilic strong base, the chloroethyl group can undergo an E2 elimination reaction. In this process, a proton is abstracted from the carbon adjacent to the benzene (B151609) ring (the β-carbon), and the chloride ion is eliminated from the α-carbon, resulting in the formation of a double bond. This reaction converts this compound into 2-fluorostyrene . The stability of the resulting conjugated system, where the new vinyl group is conjugated with the aromatic ring, provides a thermodynamic driving force for this reaction.

Grignard and Organolithium Reagent Interactions

The reaction of this compound with highly nucleophilic and basic organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is complex. These reagents are powerful bases and strong nucleophiles. The primary site of reaction is the electrophilic C-Cl bond of the chloroethyl side chain. The reaction can proceed via two main pathways:

Nucleophilic Substitution (SN2): The organometallic reagent attacks the carbon bearing the chlorine, displacing it to form a new carbon-carbon bond, thus extending the alkyl chain.

Elimination (E2): The organometallic reagent acts as a base, abstracting a proton to induce the elimination of HCl and form 2-fluorostyrene.

The outcome often depends on the specific reagent used, its steric bulk, and the reaction conditions. Due to their high reactivity, Grignard and organolithium reagents readily react with alkyl halides, making the chloroethyl group the most probable point of interaction.

Reactions Involving the Fluorobenzene (B45895) Moiety

The fluorobenzene portion of the molecule can also undergo characteristic aromatic reactions. The fluorine atom and the chloroethyl group both influence the reactivity and regioselectivity of these transformations.

Nucleophilic Aromatic Substitution (SNAr): The C-F bond is very strong, and the aromatic ring lacks strong electron-withdrawing groups (like -NO2), making it generally unreactive toward nucleophilic aromatic substitution. Such reactions typically require harsh conditions or activation of the ring. researchgate.net However, modern methods using photoredox catalysis have enabled the SNAr of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions.

Organometallic Reactions: Direct formation of a Grignard or organolithium reagent at the C-F bond is difficult due to the bond's high strength. However, lithiation at one of the ring's C-H bonds is possible. Ortho-lithiation (deprotonation of the C-H bond adjacent to a directing group) can occur. For instance, 2-fluorobenzoic acid can be deprotonated at the 3-position by a strong base. In dihalobenzenes like o-fluorobromobenzene, reaction with metals can lead to an organometallic intermediate that eliminates lithium halide to form a highly reactive benzyne (B1209423) intermediate.

Table 2: Summary of Reactivity

| Molecular Moiety | Reaction Type | Description | Typical Products |

|---|---|---|---|

| Chloroethyl | Nucleophilic Substitution (SN2) | Attack by nucleophiles (amines, thiols, etc.) displaces chloride. | Substituted phenethyl derivatives (ethers, amines, thioethers). |

| Chloroethyl | Elimination (E2) | Base-induced removal of HCl. | 2-Fluorostyrene |

| Fluorobenzene | Electrophilic Aromatic Substitution (EAS) | Substitution of a ring hydrogen by an electrophile (e.g., nitration, halogenation). Ring is deactivated. | Substituted this compound derivatives. |

| Fluorobenzene | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by a nucleophile. Generally requires activation (e.g., photoredox catalysis). | 2-Substituted 1-(2-chloroethyl)benzene derivatives. |

| Whole Molecule | Intramolecular Cyclization | An internal nucleophile displaces the chloride to form a new ring. | Fused or spiro-cyclic compounds. |

Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. msu.edu The rate and regioselectivity of these reactions on the this compound ring are influenced by the electronic properties of the existing substituents. Both the fluorine atom and the 2-chloroethyl group are classified as deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene itself. stackexchange.comyoutube.com However, they direct incoming electrophiles to specific positions on the ring.

The fluorine atom at the C-2 position is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+R effect), which partially counteracts its strong electron-withdrawing inductive effect (-I effect). stackexchange.comyoutube.com The resonance effect stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions relative to the fluorine. Similarly, the 2-chloroethyl group at C-1 is a weak deactivating group via the inductive effect and also directs incoming electrophiles to the ortho and para positions.

The combined influence of these two groups determines the final substitution pattern. The primary positions for electrophilic attack are those activated by the directing effects of both groups. The fluorine atom directs to positions 3 (ortho) and 5 (para). The chloroethyl group directs to positions 2 (ortho), 6 (ortho), and 4 (para). Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, which are para and ortho to the chloroethyl group, respectively, and are not sterically hindered or strongly deactivated by the fluorine atom. Position 5, being para to the fluorine, is also a potential site for substitution.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₂CH₂Cl | C-1 | Weakly Deactivating (-I) | Ortho, Para (positions 2, 4, 6) |

| -F | C-2 | Deactivating (-I > +R) | Ortho, Para (positions 1, 3, 5) |

Data compiled from general principles of electrophilic aromatic substitution. msu.edustackexchange.comyoutube.com

Metal-mediated Aryl Halide Functionalization

The structure of this compound offers two distinct sites for metal-mediated reactions: the aliphatic carbon-chlorine (C-Cl) bond and the aromatic carbon-fluorine (C-F) bond. The C(sp³)-Cl bond on the ethyl side chain is significantly more reactive than the C(sp²)-F bond on the aromatic ring under typical conditions.

The aliphatic chloride can readily participate in the formation of organometallic reagents. For instance, reaction with magnesium metal would likely form the corresponding Grignard reagent, 2-(2-fluorophenyl)ethylmagnesium chloride. This intermediate can then be used in a wide array of subsequent reactions with various electrophiles to build more complex carbon skeletons.

Functionalization of the aryl fluoride (B91410) bond is more challenging due to the high strength of the C-F bond. While direct metal-mediated cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings) at the fluorine position are possible, they typically require specialized catalytic systems, such as those employing electron-rich ligands, and potentially harsh reaction conditions. The development of catalytic methods for C-F bond activation is an active area of research. nih.govresearchgate.net

Synthetic Utility as a Precursor or Intermediate

The primary value of this compound in synthesis lies in its role as a versatile building block. The chloroethyl group serves as a reactive handle for introducing the 2-fluorophenylethyl moiety into larger molecules through nucleophilic substitution reactions.

Precursor to Biologically Active Molecules

This compound is a key starting material or intermediate for the synthesis of various biologically active compounds, particularly those targeting the central nervous system. Its most prominent application is in the preparation of neuroleptic (antipsychotic) agents. neu.edu.tr

A common synthetic strategy for many piperazine-containing antipsychotics involves the N-alkylation of a piperazine core with a haloalkyl-aryl compound. environmentclearance.nic.in In this context, this compound serves as the alkylating agent to install the 2-fluorophenylethyl group, a common structural motif in several potent neuroleptics. For example, it is a logical precursor for the side chain of the thioxanthene (B1196266) antipsychotic Flupentixol. google.comepo.org The synthesis involves the reaction of the secondary amine of a piperazine derivative with the electrophilic chloroethyl group of this compound, forming a stable carbon-nitrogen bond.

Furthermore, this compound is a direct precursor to 2-(2-Fluorophenyl)ethylamine. fishersci.cachemimpex.com This primary amine, synthesized by reacting this compound with a source of ammonia, is itself a valuable building block in medicinal chemistry for developing agents that modulate neurotransmitter systems. chemimpex.com

Table 2: Examples of Biologically Active Molecules Derived from 2-Fluorophenyl-Containing Precursors

| Precursor/Intermediate | Target Molecule Class | Therapeutic Area |

| This compound | Thioxanthenes (e.g., Flupentixol analogues) | Antipsychotic |

| This compound | Piperidinyl-benzisoxazoles | Antipsychotic |

| 2-(2-Fluorophenyl)ethylamine | Various Neuropharmacological Agents | Neurological Disorders |

| 4-Fluorobenzylamine | Pyridine derivatives (e.g., Flupirtine) | Analgesic |

This table illustrates the utility of fluorophenyl-containing building blocks in medicinal chemistry. chemimpex.comnih.govnih.gov

Intermediate in Complex Chemical Synthesis

The utility of this compound as an intermediate extends to its role in multi-step syntheses of complex organic molecules. Its bifunctional nature—a reactive alkyl halide and a substituted aromatic ring—allows for its strategic incorporation into larger structures.

In a typical multi-step synthesis of a modern antipsychotic, for example, two complex fragments are often synthesized separately and then joined in a key coupling step. mdpi.com this compound represents one of these fragments, providing the entire fluorinated phenylethyl side chain. The synthesis of the related intermediate, 1-(2-chloroethyl)-3-fluorobenzene, has been documented starting from 2-(3-fluorophenyl)ethanol (B1296792), using triphenylphosphine (B44618) and carbon tetrachloride to achieve the chlorination in good yield. chemicalbook.com A similar process can be envisioned for the title compound.

Mechanistic Organic Chemistry of 1 2 Chloroethyl 2 Fluorobenzene Transformations

Detailed Reaction Mechanisms of Key Derivatizations

The transformations of 1-(2-chloroethyl)-2-fluorobenzene can proceed via two main pathways: reactions involving the chloroethyl side chain and reactions involving the aromatic ring. The specific conditions of a reaction will determine which pathway is favored.

Kinetics and Thermodynamics of Reactions

The kinetics of reactions involving this compound are highly dependent on the nature of the attacking reagent and the reaction conditions. For instance, nucleophilic substitution at the chloroethyl side chain would likely follow an S(_N)2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. The thermodynamics of such a reaction would be governed by the relative bond strengths of the C-Cl bond being broken and the new carbon-nucleophile bond being formed.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring is another key transformation. The rate of this reaction is influenced by the electron-donating or withdrawing nature of the substituents already on the ring. lumenlearning.com The kinetics of EAS reactions are often studied to determine the relative activating or deactivating effect of substituents.

A hypothetical study on the nitration of this compound could yield kinetic data that would allow for a comparison of the directing effects of the fluoro and chloroethyl groups. Thermodynamic stability of the resulting products would favor the formation of the isomer with the least steric hindrance and the most electronically stabilized structure.

Table 1: Hypothetical Kinetic Data for the Nitration of Substituted Benzenes

| Compound | Relative Rate of Nitration |

| Benzene | 1 |

| Fluorobenzene (B45895) | 0.15 lumenlearning.com |

| 1-(2-Chloroethyl)benzene | ~0.7 (estimated) |

| This compound | Slower than benzene |

Note: The relative rate for 1-(2-chloroethyl)benzene is an estimate based on the deactivating nature of the chloroethyl group due to the inductive effect of the chlorine atom. The combined deactivating effects of both substituents would make this compound less reactive than benzene.

Catalytic Mechanisms

Catalysis plays a crucial role in many transformations of this compound. For instance, Friedel-Crafts alkylation or acylation reactions on the aromatic ring require a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)) or iron(III) chloride (FeCl(_3)). The catalyst functions by activating the electrophile, making it more susceptible to attack by the aromatic ring.

In the context of nucleophilic aromatic substitution, which is generally difficult for aryl halides, catalysis can be achieved through the use of transition metal complexes. For example, a palladium-catalyzed Buchwald-Hartwig amination could be employed to replace the fluorine or chlorine atom with an amino group. The catalytic cycle for such a reaction involves oxidative addition, ligand exchange, and reductive elimination steps.

Role of Halogen Atoms in Directing Reactivity

The fluorine and chlorine atoms on this compound have a profound impact on the regioselectivity of its reactions, particularly in electrophilic aromatic substitution.

Electronic Effects (Inductive and Resonance)

Both fluorine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). lumenlearning.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene. lumenlearning.comlibretexts.org

However, both halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). lumenlearning.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Because the resonance effect directs the incoming electrophile to the ortho and para positions, halogens are known as ortho, para-directing deactivators. lumenlearning.comlibretexts.org

In this compound, the fluorine atom is at position 2. Its directing effect would favor substitution at its ortho (position 3) and para (position 5) positions. The chloroethyl group at position 1 is also deactivating due to the inductive effect of the chlorine atom. It is considered a weak deactivator and an ortho, para-director. Therefore, its directing effect would favor substitution at its ortho (position 6) and para (position 4) positions. The interplay of these directing effects will determine the final product distribution.

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong -I | Weak +R | Deactivating lumenlearning.com | Ortho, Para lumenlearning.comlibretexts.org |

| -CH(_2)CH(_2)Cl | Weak -I | None | Weakly Deactivating | Ortho, Para |

Steric Hindrance Considerations

Steric hindrance plays a significant role in determining the regiochemical outcome of reactions involving this compound. libretexts.org The presence of the relatively bulky chloroethyl group at position 1 and the fluorine atom at position 2 will sterically encumber the adjacent positions.

In electrophilic aromatic substitution, attack at the position between the two substituents (position 3) would be highly disfavored due to steric crowding. Attack at position 6, ortho to the chloroethyl group, would also experience some steric hindrance. Therefore, substitution is most likely to occur at position 4, which is para to the chloroethyl group and meta to the fluorine, and at position 5, which is para to the fluorine atom. The exact ratio of these products would depend on the size of the incoming electrophile. youtube.com Generally, the para product is favored over the ortho product due to less steric hindrance. libretexts.orgyoutube.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Drug Candidates Incorporating the 1-(2-Chloroethyl)-2-fluorobenzene Scaffold

The this compound framework serves as a foundational structure in the development of novel drug candidates. Its utility stems from the ability to generate reactive intermediates that can form covalent bonds with biological targets or to act as a core structure for further chemical elaboration.

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. nih.govnih.gov This has made them a significant target for cancer therapy. nih.gov The development of potent and selective HDAC inhibitors is a major goal in medicinal chemistry. nih.gov

The introduction of fluorine into the chemical structure of HDAC inhibitors can enhance parameters such as potency and selectivity for specific HDAC isoforms. nih.gov Research into fluorinated hydroxamic acids, a class of HDAC inhibitors, has shown that incorporating a fluorine atom adjacent to the hydroxamic acid group can increase acidity and thereby boost inhibitory activity. nih.gov While direct synthesis from this compound is not prominently documented in leading research, the principle of using fluorinated phenyl groups as part of the "cap" region that interacts with the enzyme surface is well-established. For instance, fluorinated analogs of the marine natural product Largazole, a potent Class I HDAC inhibitor, have been synthesized to improve their activity and selectivity profiles. nih.gov The 2-fluorophenyl group, as present in this compound, is a key component in designing these caps (B75204) to achieve desired interactions within the HDAC active site.

Table 1: Research Findings on Fluorinated HDAC Inhibitors

| Compound Type | Key Finding | Implication for Design |

|---|---|---|

| Fluorinated Hydroxamic Acids | Introduction of fluorine at the Cα position adjacent to the hydroxamic acid enhances acidity and activity. nih.gov | Suggests that electronic modifications near the zinc-binding group are critical for potency. |

| Fluoro-Largazole Analogs | Fluorination on the macrocyclic moiety was well-tolerated and allowed for further modifications that significantly enhanced HDAC inhibition. nih.gov | Demonstrates the utility of fluorine in creating advanced analogs with improved properties. |

In medicinal chemistry, the strategic replacement of one atom or group with another that has similar physical or chemical properties is known as bioisosteric replacement. Fluorine is frequently used as a bioisostere for hydrogen or a hydroxyl group. selvita.cominformahealthcare.com Despite being similar in size to a hydrogen atom, fluorine is the most electronegative element, which dramatically alters the electronic properties of a molecule. selvita.cominformahealthcare.com

The introduction of fluorine, as seen in the this compound scaffold, can have profound effects on a drug candidate's pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) profiles. acs.org

Key Impacts of Fluorine Substitution:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block metabolic pathways, such as oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. informahealthcare.comresearchgate.net

Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. researchgate.net This can enhance membrane permeability and improve absorption and distribution within the body. selvita.com

Binding Affinity: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing interactions with the target protein. informahealthcare.com It can form favorable hydrogen bonds or electrostatic interactions with amino acid residues in the protein's binding pocket, potentially increasing the drug's potency. nih.gov

Conformation: Due to its electronic effects, a fluorine atom can influence the preferred three-dimensional shape (conformation) of a molecule, which can lock it into a more active form for binding to its target. informahealthcare.comacs.org

The phenylethylamine backbone is a common structural motif in many centrally acting agents. While this compound is not a direct precursor in the most cited syntheses of the antipsychotic drug Sertindole, the synthesis of Sertindole does involve a critical alkylation step using a reagent with a reactive chloroethyl group, specifically 1-(2-chloroethyl)-2-imidazolidinone. google.com This highlights the importance of the chloroethyl functionality for linking the core piperidine (B6355638) moiety of Sertindole to the imidazolidinone group. The synthesis involves reacting 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole with 1-(2-chloroethyl)-2-imidazolidinone to yield the final product. google.com The use of a fluorinated phenyl group in the indole (B1671886) portion of Sertindole also underscores the importance of fluorine in modulating the properties of modern antipsychotics.

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of Th17 cells, which are implicated in numerous autoimmune diseases. nih.govplos.org Consequently, RORγt inverse agonists, which inhibit the receptor's activity, are being actively pursued as treatments for conditions like psoriasis. plos.orgmedchemexpress.com

The design of potent RORγt inverse agonists often involves creating molecules with specific three-dimensional shapes to fit into the receptor's ligand-binding domain. medchemexpress.com Research in this area has led to the development of complex molecules, such as quinazolinedione derivatives. medchemexpress.com The synthesis of these compounds often involves building blocks containing substituted phenyl rings and flexible or constrained linkers. The this compound scaffold provides both a fluorinated phenyl ring and a reactive ethyl linker, making it a conceptually suitable starting point for creating fragments or intermediates for such syntheses. For example, a potent RORγt inverse agonist, compound 43 (N2-(3-chloro-4-cyanophenyl)-N4-(3-(cyclopropylmethyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl)morpholine-2,4-dicarboxamide), features substituted phenyl rings and complex side chains, demonstrating the modular nature of these drug candidates. medchemexpress.com

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and a leading strategy in drug discovery is the development of multi-target-directed ligands (MTDLs) that can address multiple pathological pathways simultaneously. mdpi.comnih.gov These pathways include inhibiting cholinesterases (AChE and BuChE), preventing amyloid-beta (Aβ) plaque aggregation, and reducing oxidative stress. mdpi.comnih.gov

The 1,2,4-oxadiazole (B8745197) core is one heterocyclic scaffold that has been successfully used to design novel MTDLs for AD. nih.gov In the design of these agents, substituted phenyl rings are frequently attached to the core to modulate activity. The incorporation of a 2-fluorophenyl group, derivable from a scaffold like this compound, could be used to enhance properties like CNS penetration and binding affinity. Published research on oxadiazole derivatives shows that linking different aryl groups to the heterocyclic core results in compounds with potent acetylcholinesterase inhibitory activity, often superior to the standard drug donepezil. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. scirp.org For derivatives of this compound, SAR studies would focus on how modifications to its three main components—the benzene (B151609) ring, the fluorine substituent, and the chloroethyl side chain—impact efficacy against a given biological target. nih.govnih.gov

Table 2: Hypothetical SAR Study on a this compound Derivative

| Modification | Position/Group | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Fluorine Position | Move from ortho (C2) to meta (C3) or para (C4) | Altered potency and selectivity | Changes in the molecule's dipole moment and electronic distribution affect interactions with the target protein. nih.gov |

| Chlorine Replacement | Substitute Cl with Br, I, or a leaving group like mesylate/tosylate | Modified reaction rate for nucleophilic substitution | The reactivity of the side chain is altered, which can be tuned for optimal covalent bond formation with the target. |

| Ethyl Chain | Lengthen, shorten, or introduce branching | Altered spatial arrangement and flexibility | Changes the distance and angle at which the pharmacophore is presented to the binding site, affecting fit and potency. |

For example, in the development of inhibitors for influenza neuraminidase, SAR studies of aromatic ether analogues revealed that specific substitutions on the phenyl ring were crucial for activity. nih.gov Similarly, for derivatives based on the this compound scaffold, the precise placement of the fluorine and the nature of the side chain would be optimized to maximize therapeutic effect while minimizing off-target activity. scirp.orgresearchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations of compounds structurally related to this compound have revealed key interaction patterns with various biological targets. For instance, derivatives often engage in specific interactions within protein binding pockets. The fluorine atom, known for its high electronegativity, can modulate the electronic properties of the benzene ring and participate in favorable intermolecular interactions, including hydrogen bonds and multipolar interactions, which can stabilize the ligand-protein complex. nih.govnih.gov